5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
The primary targets of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine are cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are involved in cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDKs . By inhibiting these kinases, it interferes with the normal progression of the cell cycle, potentially halting cell proliferation .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle regulation pathway . This can lead to the arrest of the cell cycle, preventing the cell from dividing and proliferating . The compound also exhibits strong cytotoxicity against certain cell lines .
Pharmacokinetics
The compound’sfluorogenic properties suggest it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cytotoxicity . These effects make it a potential candidate for the development of novel anticancer agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorogenic properties can be influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found that similar compounds can inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation .
Cellular Effects
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting that this compound may also have cytotoxic activities .
Molecular Mechanism
Similar compounds have been found to inhibit CDK2, suggesting that this compound may also act by inhibiting this enzyme .
Temporal Effects in Laboratory Settings
Similar compounds have been found to have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of appropriate precursors, such as hydrazines and α-haloketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as chlorophenyl and trifluoromethyl enhances its reactivity and allows for diverse transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) and hydrogen chloride (HCl).
Major Products Formed: The reactions of 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can yield a range of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products. These products find applications in various chemical and pharmaceutical industries.
Scientific Research Applications
This compound has garnered significant interest in scientific research due to its potential applications in chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.
Industry: Employed in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
5-(3-Chlorophenyl)furfural: A furfural derivative with similar chlorophenyl group.
5-(3-Chlorophenyl)isoxazole: Another compound with a chlorophenyl group but different core structure.
5-(3-Chlorophenyl)pyrazole: A pyrazole derivative with a similar core but different substituents.
Uniqueness: 5-(3-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-8-5-13-19-11(9-3-2-4-10(15)6-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYLHZMBNUKMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC(=CC=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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